N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide
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Overview
Description
“N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide” is a complex organic compound. It contains an amide group (CONH2), a vinyl group (CH=CH2), a chlorophenyl group (C6H4Cl), and an isobutoxy group (OC4H9). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the vinyl group could participate in addition reactions, and the amide group could undergo hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(Z)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13(2)12-26-17-9-5-15(6-10-17)20(25)23-18(19(22)24)11-14-3-7-16(21)8-4-14/h3-11,13H,12H2,1-2H3,(H2,22,24)(H,23,25)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJBTUJESQBHHW-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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